5-Chlorothieno[3,2-b]pyridine 5-Chlorothieno[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 65977-55-1
VCID: VC3741302
InChI: InChI=1S/C7H4ClNS/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
SMILES: C1=CC(=NC2=C1SC=C2)Cl
Molecular Formula: C7H4ClNS
Molecular Weight: 169.63 g/mol

5-Chlorothieno[3,2-b]pyridine

CAS No.: 65977-55-1

Cat. No.: VC3741302

Molecular Formula: C7H4ClNS

Molecular Weight: 169.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorothieno[3,2-b]pyridine - 65977-55-1

Specification

CAS No. 65977-55-1
Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
IUPAC Name 5-chlorothieno[3,2-b]pyridine
Standard InChI InChI=1S/C7H4ClNS/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
Standard InChI Key DINNLDMXTNAIQE-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1SC=C2)Cl
Canonical SMILES C1=CC(=NC2=C1SC=C2)Cl

Introduction

Chemical Structure and Properties

5-Chlorothieno[3,2-b]pyridine consists of a fused ring system incorporating a thiophene ring and a pyridine ring, with a chlorine substituent at the 5-position. This heterocyclic structure contributes to its unique chemical reactivity and biological potential.

Basic Identification Data

PropertyValue
Molecular FormulaC7H4ClNS
CAS Number74695-44-6
Molecular Weight169.63 g/mol
AppearanceTypically a crystalline solid
IUPAC Name5-chlorothieno[3,2-b]pyridine
PubChem CID12415568

Physical and Chemical Properties

The compound exhibits characteristics typical of halogenated heterocycles, including moderate solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. The presence of the chlorine substituent enhances the compound's lipophilicity and influences its reactivity in various chemical transformations, particularly in cross-coupling reactions.

The thieno[3,2-b]pyridine core structure features both electron-rich (thiophene) and electron-poor (pyridine) rings, creating a polarized electronic distribution that contributes to its reactivity patterns. The chlorine substituent at position 5 serves as an excellent leaving group, making the compound particularly valuable for substitution and coupling reactions.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 5-chlorothieno[3,2-b]pyridine, with each method offering specific advantages depending on the starting materials and desired scale.

Direct Chlorination

One common approach involves the direct chlorination of thieno[3,2-b]pyridine using chlorinating agents such as N-chlorosuccinimide or phosphorus oxychloride. The reaction conditions must be carefully controlled to ensure selectivity for the 5-position.

Ring Construction Methods

Alternative synthetic pathways involve the construction of the thieno[3,2-b]pyridine ring system with the chlorine substituent already in place. This can be achieved through cyclization reactions starting from appropriately substituted precursors.

Chemical Reactions

5-Chlorothieno[3,2-b]pyridine participates in a variety of chemical transformations, making it a versatile building block in organic synthesis.

Cross-Coupling Reactions

Reaction TypeCommon CatalystsTypical ConditionsExpected Yields
Suzuki CouplingPd(PPh3)4, Pd(dppf)Cl280-120°C, base (K2CO3, Cs2CO3), dioxane/water60-90%
Buchwald-Hartwig AminationPd2(dba)3, BINAP80-120°C, base (t-BuONa), toluene50-85%
Nucleophilic SubstitutionNone (or Lewis acids)Room temp to 80°C, polar solvents (DMF, DMSO)70-95%
Sonogashira CouplingPd(PPh3)2Cl2, CuI50-80°C, TEA or DIPEA, THF65-85%

Applications in Medicinal Chemistry

The thieno[3,2-b]pyridine scaffold has attracted significant interest in medicinal chemistry due to its potential biological activities and structural versatility.

Kinase Inhibitors

Derivatives of thieno[3,2-b]pyridine have been explored as kinase inhibitors, targeting various enzymes involved in cellular signaling pathways. The ability to functionalize the 5-position through the chloro-substituted precursor allows medicinal chemists to tune the biological activity and pharmacokinetic properties of these compounds.

Imaging Agents

Recent research has focused on developing thieno[3,2-b]pyridine derivatives for positron emission tomography (PET) imaging. For instance, researchers have synthesized compounds such as "5-(6-(4-fluoropiperidin-1-yl)pyridin-3-yl)-2-(methoxymethyl)thieno[3,2-b]pyridine" starting from 5-chlorothieno[3,2-b]pyridine for potential PET imaging of α-synuclein .

Other Therapeutic Applications

The thieno[3,2-b]pyridine scaffold has been investigated for various other therapeutic applications, including:

  • Anti-inflammatory agents

  • Antimicrobial compounds

  • Anticancer agents

  • Central nervous system active compounds

Comparison with Related Compounds

To better understand the unique properties and applications of 5-chlorothieno[3,2-b]pyridine, it is useful to compare it with structurally related compounds.

Comparative Analysis

CompoundStructure DifferencesReactivity DifferencesApplication Differences
5-Chlorothieno[3,2-b]pyridineChlorine at position 5Standard for comparisonVersatile building block
3-Bromo-5-chlorothieno[3,2-b]pyridineAdditional bromine at position 3Enhanced reactivity for sequential functionalizationMore elaborate scaffold construction
5,7-Dichlorothieno[3,2-b]pyridineAdditional chlorine at position 7Multiple functionalization sitesStarting material for diverse libraries
5-Bromothieno[3,2-b]pyridineBromine instead of chlorine at position 5More reactive in cross-coupling, but less selectiveSimilar applications, often higher yields
Thieno[3,2-b]pyridine (unsubstituted)No halogen substituentsLess reactive for direct functionalizationCore structure for comparison

This comparative analysis highlights how the specific halogen substitution pattern influences the chemical behavior and utility of these compounds in synthetic and medicinal chemistry.

Research Findings

Synthetic Studies

Research has demonstrated the utility of 5-chlorothieno[3,2-b]pyridine in the synthesis of more complex heterocyclic systems. As a building block, it has been employed in the preparation of libraries of compounds for biological screening.

In one notable study, 5-chlorothieno[3,2-b]pyridine was used as a starting material for the synthesis of 5-(6-fluoropyridin-3-yl)thieno[3,2-b]pyridine through a palladium-catalyzed Suzuki-Miyaura coupling reaction . This synthetic route demonstrates the compound's utility in constructing more complex molecular architectures for medicinal chemistry applications.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving 5-substituted thieno[3,2-b]pyridines have revealed important insights about how structural modifications at the 5-position affect biological activity. The chlorine substituent provides a valuable handle for introducing diverse functional groups, allowing medicinal chemists to optimize compounds for specific biological targets.

Imaging Applications

Recent research has explored the development of thieno[3,2-b]pyridine derivatives for PET imaging applications, particularly for visualizing α-synuclein aggregates, which are implicated in Parkinson's disease and other neurodegenerative disorders . This represents an important application of compounds derived from 5-chlorothieno[3,2-b]pyridine in the field of molecular imaging.

Future Perspectives

Emerging Applications

As research in medicinal chemistry continues to evolve, 5-chlorothieno[3,2-b]pyridine is likely to find additional applications in drug discovery efforts. Its structural features make it an attractive scaffold for developing compounds with improved biological activities and pharmacokinetic properties.

Synthetic Methodology Development

Future research may focus on developing more efficient and selective methods for functionalizing the thieno[3,2-b]pyridine scaffold, potentially expanding the utility of 5-chlorothieno[3,2-b]pyridine as a synthetic intermediate.

Biological Target Exploration

Further investigation of the biological activities of 5-chlorothieno[3,2-b]pyridine derivatives may reveal new therapeutic targets and applications, particularly in the fields of oncology, neurology, and inflammation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator